3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea
Overview
Description
“3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is a chemical compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 . This compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is characterized by the presence of an amino group (NH2), a urea group (NH2CONH2), and a phenyl group (C6H5) attached to a hydroxyethyl group (CH2CH2OH) .Scientific Research Applications
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Azo Dye Derivatives
- Field : Pharmaceutical Research
- Application : Azo dye derivatives, which can incorporate heterocyclic scaffolds, have shown significant potential in the pharmaceutical sector . They have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Method : The synthesis of these derivatives involves a simplistic approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Results : The results have shown that the bioactive properties of these compounds can be easily tuned by introducing heterocyclic moieties .
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Chalcones
- Field : Synthetic and Biological Applications
- Application : Chalcones, which are precursors of the biosynthesis of flavonoids present in plants, serve a wide range of applications, from synthetic to pharmacological to physical spheres . They have been known to possess enormous biological activities and physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
- Method : The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
- Results : The natural and synthetic chalcones exhibit various pharmacological activities such as anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer, and anti-tuberculosis .
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1,2,4-Triazole-Containing Scaffolds
- Field : Synthetic Chemistry
- Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
- Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
- Results : The results of these synthetic methodologies are not specified in the source .
-
1,2,4-Triazole-Containing Scaffolds
- Field : Synthetic Chemistry
- Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
- Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
- Results : The results of these synthetic methodologies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-[4-(2-hydroxyethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVZFSYMNUEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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